molecular formula C13H12ClIN4OS B454787 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea

Cat. No.: B454787
M. Wt: 434.68g/mol
InChI Key: PKWNXYSDHGCWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a chloro group, an iodo group, and a carbamothioyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chloro group: Chlorination can be performed using thionyl chloride or phosphorus pentachloride.

    Attachment of the iodo group: Iodination can be carried out using iodine and a suitable oxidizing agent.

    Formation of the carbamothioyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide
  • 3,4-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

Uniqueness

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C13H12ClIN4OS

Molecular Weight

434.68g/mol

IUPAC Name

4-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H12ClIN4OS/c1-7-5-8(15)3-4-10(7)17-13(21)18-12(20)11-9(14)6-16-19(11)2/h3-6H,1-2H3,(H2,17,18,20,21)

InChI Key

PKWNXYSDHGCWOP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=C(C=NN2C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=C(C=NN2C)Cl

Origin of Product

United States

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